molecular formula C10H7ClN2O2 B1332925 (2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid CAS No. 749907-00-4

(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid

Cat. No. B1332925
CAS RN: 749907-00-4
M. Wt: 222.63 g/mol
InChI Key: CPOFUPGJZDFDDC-SNAWJCMRSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves cross-coupling reactions. For instance, 2-pyridyl organometallics are known to be challenging coupling partners in Suzuki–Miyaura cross-coupling reactions . There are also methods developed for the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the title heteroaryl chalcone derivative, C17H17NO4, is close to planar: the dihedral angle between the pyridine and benzene rings is 3.71 (11)° .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the 2-pyridyl problem can be circumvented by the formal inversion of polarity of the coupling partners .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes are established and found to be in strong correlation with experimental results .

Scientific Research Applications

  • Phosphorescence Properties : Li and Yong (2019) discovered that positional isomers of a similar compound exhibit different phosphorescent colors and quantum yields, with the ability for reversible phosphorescent color switching in response to acid-base vapor stimuli. This suggests potential applications in developing dynamic functional materials (Li & Yong, 2019).

  • Antitumor Activity : Liu et al. (2020) synthesized coordination complexes using a similar compound and evaluated their inhibitory effect on human myocardial aneurysm cells. This indicates potential applications in medicinal chemistry, specifically in cancer research (Liu et al., 2020).

  • Crystal Structures and Photoluminescent Properties : Li, Ni, and Yong (2018) synthesized new coordination compounds based on a related ligand, exploring their crystal structures and photoluminescent properties. This points to applications in materials science, particularly in photoluminescent materials development (Li, Ni, & Yong, 2018).

  • Synthesis and Molecular Structure : Aliev et al. (2007) focused on the synthesis and structural characterization of compounds derived from a similar structure, which could have implications in synthetic chemistry and materials science (Aliev et al., 2007).

  • Magnetic Properties : Jiang and Yong (2019) synthesized one-dimensional coordination polymers based on a similar ligand and investigated their magnetic properties, suggesting potential use in materials science and magnetic materials research (Jiang & Yong, 2019).

Safety and Hazards

Safety and hazards of similar compounds have been noted. For instance, some compounds are harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The future directions in the study of similar compounds involve improving the poor reaction success of 2-pyridyl boron nucleophiles . There is also interest in the development of new synthetic protocols for the construction of an imidazo [1,2-a]pyridine core .

properties

IUPAC Name

(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-10-7(4-5-9(14)15)13-6-2-1-3-8(13)12-10/h1-6H,(H,14,15)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOFUPGJZDFDDC-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC(=C(N2C=C1)/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366619
Record name (2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

749907-00-4
Record name (2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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